molecular formula C9H7N3O3 B13480373 methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate

Cat. No.: B13480373
M. Wt: 205.17 g/mol
InChI Key: UZNGMNVCYZOCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a heterocyclic compound featuring a fused pyridine-pyridazine core with a lactam (8-oxo) group and a methyl ester substituent at position 2. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol . The compound is commonly utilized as a building block in pharmaceutical and organic synthesis due to its reactive ester group and hydrogen-bonding capabilities from the lactam oxygen.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 8-oxo-7H-pyrido[2,3-d]pyridazine-3-carboxylate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)6-2-5-4-11-12-8(13)7(5)10-3-6/h2-4H,1H3,(H,12,13)

InChI Key

UZNGMNVCYZOCJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NNC2=O

Origin of Product

United States

Preparation Methods

Synthesis via Annulation of 2-Pyridone Derivatives

One of the most prominent methods involves the annulation of 2-pyridone derivatives with suitable reagents to form the fused pyridazine ring system. This approach leverages the reactivity of 2-pyridones, which can undergo cyclocondensation with active methylene compounds, such as malononitrile or cyanoacetates, to generate the pyridazine core.

Key Steps:

  • Preparation of 2-pyridone intermediates from β-enamino diketones or related precursors.
  • Cyclocondensation with malononitrile or ethyl cyanoacetate under reflux conditions in ethanol or acetonitrile.
  • Subsequent oxidation or functionalization to introduce the keto group at position 8, forming the 8-oxo derivative.
  • Esterification at the 3-position with methyl groups to yield methyl 3-carboxylate derivatives.

Research Data:

  • In a recent study, a series of polyfunctionalized 2-pyridone substrates were synthesized from β-enamino diketones reacting with active methylene reagents, followed by cyclocondensation with hydrazine, producing pyridazine derivatives in yields ranging from 63% to 99% (see).
  • The one-pot synthesis strategy involving initial formation of pyridone intermediates followed by cyclization has demonstrated yields of 61–88%, indicating the efficiency of this route.

Construction from Preformed Pyrimidines or Pyridines

Another well-established approach involves constructing the heterocyclic core starting from preformed pyrimidine or pyridine derivatives, which are then cyclized to form the fused pyridazine ring.

a. From Substituted Pyrimidines:

  • Starting with 4-amino-5-bromopyrimidine derivatives, which are synthesized via halogenation of pyrimidines followed by nucleophilic substitution.
  • These intermediates undergo cyclization with suitable hydrazines or amidines to form the fused heterocycle.
  • For example, condensation of 4-amino-5-bromopyrimidine with hydrazine derivatives can lead to pyrido[2,3-d]pyrimidine frameworks, which can be oxidized to introduce the keto functionality at the 8-position.

b. From Pyridone Precursors:

  • Cyclocondensation of pyridone derivatives with hydrazine or hydrazine-like reagents under reflux conditions.
  • This process often involves initial formation of a hydrazone intermediate, followed by intramolecular cyclization to form the fused heterocycle.
  • The methyl ester at the 3-position can be introduced via esterification of the corresponding carboxylic acid or directly through esterification of the pyridone precursor.

Research Data:

  • A synthetic route described involves the condensation of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine with hydrazine, followed by oxidation to form the keto group at position 8, with yields between 63% and 99% (see).

Oxidation and Functionalization of Precursors

The oxidation of methyl 3-carboxylate derivatives or related intermediates is crucial for introducing the keto group at the 8-position. Common oxidizing agents include:

  • Hydrogen peroxide in acetic acid or other solvents.
  • Potassium permanganate under controlled conditions.
  • Organic oxidants such as DDQ or tert-butyl hydroperoxide.

Example:

  • Starting from methyl 3-carboxylate pyridazine derivatives, oxidation with hydrogen peroxide can selectively oxidize the 7H,8H-dihydro compound to the 8-oxo derivative, yielding methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate.

Key Reagents and Reaction Conditions

Step Reagents Conditions Yield Range References
Cyclocondensation Malononitrile or ethyl cyanoacetate Reflux in ethanol or acetonitrile 63–99%
Hydrazine cyclization Hydrazine hydrate Reflux in ethanol or acetonitrile 63–99% ,
Oxidation Hydrogen peroxide, potassium permanganate Mild heating or reflux Variable ,
Esterification Methyl alcohol, acid catalysts Reflux High yields General organic synthesis

Research Discoveries and Innovations

Recent research has focused on improving yields, regioselectivity, and functional group tolerance:

Summary of Key Synthetic Pathways

Pathway Starting Material Key Reactions Advantages Limitations
Annulation of 2-pyridone derivatives β-Enamino diketones, malononitrile Cyclocondensation, oxidation High yields, versatile Requires multiple steps
From preformed pyrimidines 4-Amino-5-bromopyrimidine Nucleophilic substitution, cyclization Good regioselectivity Limited substrate scope
From pyridone precursors Pyridone derivatives Cyclocondensation with hydrazine One-pot synthesis, high yields Requires careful control of oxidation

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[2,3-d]pyridazine scaffold distinguishes this compound from related heterocycles:

  • Benzoxazine Derivatives (e.g., Impurity E in ): Replace the pyridazine ring with a benzoxazine system, introducing oxygen and altering electronic properties .

Substituent Modifications

Table 1: Key Substituent Comparisons
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties
Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate Methyl ester (COOCH₃) 205.17 Moderate lipophilicity, synthetic versatility
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate Potassium carboxylate (COO⁻K⁺) 229.23 Enhanced water solubility for ionic interactions
2-{3-Bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid Bromo + acetic acid (CH₂COOH) 284.07 Reactive bromine for cross-coupling; carboxylic acid for conjugation
Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxylate Dimethoxyphenylmethyl group 657 (LCMS [M+H]⁺) Increased steric bulk; potential pharmacokinetic optimization
Key Observations:
  • Methyl Ester vs. Potassium Salt : The methyl ester in the target compound offers synthetic flexibility, while the potassium salt () improves aqueous solubility for formulations .
  • Bromo Substitution : The bromo-acetic acid derivative () introduces reactivity for Suzuki or Buchwald-Hartwig couplings, enabling diversification .

Biological Activity

Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole class, which is known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate features an oxadiazole ring, which contributes to its reactivity and biological interactions. The molecular formula is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 185.19 g/mol.

Biological Activity Overview

Research indicates that Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in the oxadiazole family can inhibit the growth of bacteria and fungi. Specific derivatives have demonstrated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves interaction with cellular pathways that regulate cell survival and proliferation .

The biological activity of Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors affecting cellular signaling pathways related to growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including Ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli .
  • Cytotoxicity in Cancer Cells : Research involving the treatment of breast cancer cell lines with this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that concentrations above 20 µM significantly increased early apoptotic cells compared to control groups .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL)Observed Effect
AntibacterialE. coli50Significant growth inhibition
AnticancerMCF-7 (Breast Cancer)20Increased apoptosis markers

Q & A

Q. What are the established synthetic routes for methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate?

The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation or annulation strategies. For example, pyridazine derivatives are often synthesized via Gould-Jacobs reactions, where a pyridine moiety is introduced onto a heterocyclic core (e.g., quinoxaline or pyrimidine precursors) . Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to achieve high yields. Ethyl carboxylate analogs, such as ethyl 3-hydroxy-pyridazine derivatives, are synthesized using similar multi-step protocols, often involving esterification and ring closure under controlled pH and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR are used to confirm hydrogen and carbon environments, particularly for distinguishing tautomeric forms (e.g., keto-enol tautomerism in oxo-pyridazine systems). 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for related pyrano-pyridine carboxylates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in pyridazine-carboxylate synthesis?

Contradictory yield data often arise from variable reaction parameters. Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in pyrido[3,4-b]pyridine syntheses .
  • Catalyst selection : Lewis acids (e.g., ZnCl2) or organocatalysts improve cyclization efficiency in fused pyridazine systems .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification steps, as reported for ethyl pyridazine carboxylates .

Q. What strategies address discrepancies in NMR data for derivatives of this compound?

Discrepancies may stem from dynamic proton exchange or conformational flexibility. Solutions include:

  • Variable-temperature NMR : Identifies temperature-dependent shifts caused by tautomerism .
  • Computational modeling : DFT calculations predict chemical shifts, cross-validated with experimental data (e.g., for imidazo[1,2-a]pyridine derivatives) .
  • Isotopic labeling : 15N or 13C labeling clarifies ambiguous assignments in heterocyclic systems .

Q. How can researchers design derivatives to enhance biological activity while maintaining structural integrity?

Rational design involves:

  • Bioisosteric replacement : Substituents like fluorine or piperazine groups (common in fluoroquinolone analogs) improve pharmacokinetics without altering core reactivity .
  • Structure-activity relationship (SAR) studies : Systematic variation of the carboxylate ester (e.g., ethyl vs. methyl) and oxo-group position, as seen in pyrido[2,3-f]quinoxaline derivatives, identifies critical pharmacophores .

Methodological Considerations

Q. What analytical workflows validate purity in complex heterocyclic systems like this compound?

A tiered approach is recommended:

  • HPLC-MS : Quantifies impurities ≥0.1% using reverse-phase columns and UV/HRMS detection .
  • Elemental analysis : Confirms stoichiometric consistency (C, H, N), especially for novel derivatives .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate content, critical for reproducibility in biological assays .

Q. How should researchers handle contradictory bioactivity data across studies?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity and enzyme inhibition assays .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and cell-based models .
  • Batch consistency checks : Replicate syntheses and purity analyses to rule out batch-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.